tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an oxazoline ring, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from the corresponding amino alcohol and a carboxylic acid derivative. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl carbamate precursor. This can be achieved through the reaction of tert-butyl chloroformate with the amine group of the oxazoline derivative.
Final Coupling: The final step involves coupling the oxazoline derivative with the tert-butyl carbamate under basic conditions, often using a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and ensuring the reaction conditions are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, where the ring nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving carbamate hydrolysis. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The oxazoline ring and carbamate group are common motifs in drug design, contributing to the compound’s interest in this field.
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The oxazoline ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1S)-1-(4,5-dihydrooxazol-2-yl)ethyl)carbamate: Lacks the methyl group on the oxazoline ring.
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrothiazol-2-yl)ethyl)carbamate: Contains a thiazoline ring instead of an oxazoline ring.
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydroimidazol-2-yl)ethyl)carbamate: Contains an imidazoline ring instead of an oxazoline ring.
Uniqueness
The presence of the methyl group on the oxazoline ring in tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate distinguishes it from other similar compounds. This methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-7-6-12-9(15-7)8(2)13-10(14)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t7?,8-/m0/s1 |
InChI Key |
QTODDFULWALRFZ-MQWKRIRWSA-N |
Isomeric SMILES |
CC1CN=C(O1)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN=C(O1)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.